molecular formula C11H18O B14211424 2-Methylidenedec-9-enal CAS No. 832688-86-5

2-Methylidenedec-9-enal

Cat. No.: B14211424
CAS No.: 832688-86-5
M. Wt: 166.26 g/mol
InChI Key: VWZREZKXTUYBRH-UHFFFAOYSA-N
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Description

2-Methylidenedec-9-enal (CAS: 654668-49-2), with the molecular formula C₁₁H₂₀O and molecular weight 168.28 g/mol, is an α,β-unsaturated aldehyde characterized by a methyl substituent at position 9 and a conjugated double bond between carbons 2 and 3 (denoted as (2E)-configuration). Its structure, CC(C)CCCCCC=CC=O, highlights the aldehyde functional group at C1 and the methylidene group at C9, which influences its reactivity and applications in organic synthesis and fragrance chemistry .

The compound’s α,β-unsaturated aldehyde moiety renders it electrophilic, making it suitable for Michael additions or polymerizations. Its applications may span flavor/fragrance industries due to the volatility and reactivity typical of aldehydes, though specific uses require further experimental validation.

Properties

CAS No.

832688-86-5

Molecular Formula

C11H18O

Molecular Weight

166.26 g/mol

IUPAC Name

2-methylidenedec-9-enal

InChI

InChI=1S/C11H18O/c1-3-4-5-6-7-8-9-11(2)10-12/h3,10H,1-2,4-9H2

InChI Key

VWZREZKXTUYBRH-UHFFFAOYSA-N

Canonical SMILES

C=CCCCCCCC(=C)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylidenedec-9-enal can be achieved through several methods. One common approach involves the aldol condensation of decanal with formaldehyde under basic conditions. The reaction typically proceeds as follows:

    Reactants: Decanal and formaldehyde.

    Catalyst: A base such as sodium hydroxide.

    Conditions: The reaction is carried out at room temperature, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of 2-Methylidenedec-9-enal may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-Methylidenedec-9-enal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methylidene group can participate in substitution reactions, particularly with nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products Formed

    Oxidation: 2-Methylidenedecanoic acid.

    Reduction: 2-Methylidenedec-9-enol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methylidenedec-9-enal has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.

    Industry: It is used in the production of fragrances and flavoring agents due to its aldehyde group.

Mechanism of Action

The mechanism of action of 2-Methylidenedec-9-enal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The methylidene group can participate in addition reactions, leading to the formation of new compounds. These interactions can affect cellular pathways and biochemical processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 2-Methylidenedec-9-enal with structurally or functionally related compounds, emphasizing differences in molecular features, reactivity, and applications.

Compound Structure Functional Group Chain Length Double Bond Position Molecular Weight (g/mol) Key Properties/Applications
2-Methylidenedec-9-enal CC(C)CCCCCC=CC=O Aldehyde C10 C2-C3 (E-configuration) 168.28 High electrophilicity; synthetic intermediate
(Z)-9-Hexadecenal CH₃(CH₂)₅CH=CH(CH₂)₇CHO Aldehyde C16 C9 (Z-configuration) 238.41 Pheromone mimic; insect behavior studies
Methyl dec-9-enoate CH₂=CH(CH₂)₇COOCH₃ Ester C10 C9 184.28 Flavor industry (fruity aroma)
Ethyl 9-decenoate CH₂=CH(CH₂)₇COOCH₂CH₃ Ester C10 C9 198.30 Polymer precursors; lubricant additives
9-Decenoic acid CH₂=CH(CH₂)₇COOH Carboxylic acid C10 C9 170.25 Antimicrobial activity; surfactants
6,10-Dimethylundec-9-en-2-one CC(C)CCCC=CC(C)CO Ketone C11 C9 196.33 Fragrance component (floral notes)

Key Comparative Insights:

Functional Group Influence: Aldehydes (e.g., 2-Methylidenedec-9-enal, (Z)-9-Hexadecenal) exhibit higher electrophilicity than esters (e.g., Methyl dec-9-enoate) or acids (e.g., 9-Decenoic acid), making them more reactive in conjugate additions or polymerizations. However, aldehydes are less stable under oxidative conditions compared to esters .

Chain Length and Double Bond Position: Shorter chains (C10 in 2-Methylidenedec-9-enal vs. C16 in (Z)-9-Hexadecenal) lower molecular weight and volatility, impacting fragrance diffusion . Double bond position affects conjugation and stability. For example, the C2-C3 double bond in 2-Methylidenedec-9-enal enhances electrophilicity at the aldehyde group, whereas C9 double bonds in esters (e.g., Ethyl 9-decenoate) influence flexibility in polymer backbones .

Biological and Industrial Applications: Aldehydes are pivotal in fragrance chemistry but require stabilization for commercial use. 2-Methylidenedec-9-enal’s methyl group may mitigate autoxidation, a common issue in unsaturated aldehydes . Esters (e.g., Methyl dec-9-enoate) dominate flavor industries due to milder odors and higher stability, whereas acids (e.g., 9-Decenoic acid) are valued for surfactant properties .

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